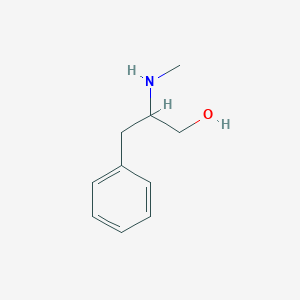

2-(Methylamino)-3-phenylpropan-1-ol

Description

Significance of Amino Alcohols in Contemporary Synthetic Chemistry

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their significance in modern synthetic chemistry is profound and multifaceted, largely stemming from their bifunctional nature and the prevalence of their structural motifs in biologically active molecules. Chiral β-amino alcohols, in particular, are not only found in numerous pharmaceuticals, agrochemicals, and natural products but also serve as indispensable tools in the field of asymmetric catalysis. westlake.edu.cnnih.gov

These compounds are extensively used as:

Chiral Building Blocks: The inherent chirality of many amino alcohols, especially those derived from the natural chiral pool of amino acids, makes them ideal starting materials for the enantioselective synthesis of complex molecules. researchgate.net Their stereogenic centers can be transferred to new molecules, guiding the formation of desired stereoisomers.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org Amino alcohols are frequently used to create effective auxiliaries, such as the well-known Evans oxazolidinones, which are derived from amino acids. wikipedia.org These auxiliaries can be removed after the reaction and often recycled, providing an efficient method for asymmetric synthesis. wikipedia.org

Chiral Ligands and Catalysts: The ability of amino alcohols to coordinate with metal centers through both the nitrogen and oxygen atoms makes them excellent ligands for a wide range of metal-catalyzed asymmetric reactions. By forming a chiral environment around a metal catalyst, these ligands can induce high levels of enantioselectivity in reactions like hydrogenations, aldol (B89426) additions, and epoxidations. westlake.edu.cnresearchgate.net

The development of synthetic methods to access chiral β-amino alcohols, such as the ring-opening of epoxides or aziridines, asymmetric hydrogenation of α-amino ketones, and various organocatalytic strategies, remains an active area of research, highlighting their central role in organic chemistry. westlake.edu.cnresearchgate.net

Overview of the Phenylpropanolamine Structural Scaffold in Chemical Synthesis

The phenylpropanolamine scaffold is a specific structural motif that features a three-carbon chain with a phenyl group, an amino group, and a hydroxyl group. This framework is the backbone for a variety of important molecules, including naturally occurring alkaloids like ephedrine (B3423809) and synthetic compounds with significant applications in medicinal and synthetic chemistry. nih.gov The versatility of this scaffold arises from its combination of a rigid phenyl ring and a flexible side chain containing two key functional groups and at least two stereogenic centers.

In chemical synthesis, this scaffold is prized for its utility in:

Stereocontrol: The predefined spatial arrangement of the functional groups on the chiral backbone allows it to act as a powerful stereodirecting group. For instance, pseudoephedrine, a diastereomer within this class, is famously used as a chiral auxiliary in the asymmetric alkylation of enolates. wikipedia.org The hydroxyl group directs the enolate formation, and the phenyl group provides steric bulk that influences the approach of the electrophile, leading to high diastereoselectivity. wikipedia.org

Functional Group Manipulation: The hydroxyl and amino groups are versatile handles for further chemical transformations. The hydroxyl group can be oxidized, protected, or converted into a leaving group, while the amino group can be acylated, alkylated, or used to form imines. This allows for the elaboration of the scaffold into more complex molecular architectures.

Synthesis of Heterocycles: The 1,2-amino alcohol arrangement facilitates the synthesis of chiral heterocycles like oxazolidines and imidazolidinones, which are themselves valuable chiral auxiliaries or building blocks. researchgate.net

Peptide Mimetics: Modified biaryl and ter-aryl structures based on phenyl-containing scaffolds have been developed as novel mimetics of helical peptides, demonstrating the scaffold's utility in designing complex molecular shapes. nih.gov

The phenylpropanolamine scaffold's combination of stereochemical information, functional group accessibility, and structural rigidity makes it a cornerstone in the design of chiral auxiliaries and a valuable starting point for the synthesis of complex chiral molecules.

Specific Context of 2-(Methylamino)-3-phenylpropan-1-ol within the Class of Chiral β-Amino Alcohols

The compound This compound is a chiral β-amino alcohol structurally derived from the natural amino acid phenylalanine. Its IUPAC name specifies a propan-1-ol backbone with a methylamino group at position 2 and a phenyl group at position 3. This structure distinguishes it from the more common 1-phenyl-2-aminopropanol isomers like ephedrine and pseudoephedrine, where the phenyl and hydroxyl groups are on the same carbon. nih.govnih.gov As a derivative of phenylalaninol (2-amino-3-phenylpropan-1-ol), this N-methylated version holds specific importance in asymmetric synthesis.

Derived from the readily available and enantiopure L-phenylalanine, the (S)-enantiomer of this compound is a valuable chiral building block. bris.ac.uk Its utility in advanced organic chemistry is primarily as a precursor to other chiral reagents and auxiliaries. For example, it is a direct precursor to aldehydes like (S)-2-(Dibenzylamino)-3-phenylpropanal, which have been successfully employed as chiral auxiliaries. bris.ac.uk In these applications, the aldehyde directs nucleophilic additions with high stereocontrol, and the auxiliary can be recovered after subsequent transformations. bris.ac.uk

The synthesis of such phenylalaninol derivatives often starts from the parent amino acid, which is reduced to the corresponding amino alcohol (phenylalaninol) and then N-alkylated. researchgate.net This accessibility from the chiral pool makes this compound and its derivatives attractive tools for chemists seeking to introduce chirality into synthetic targets. Its role as a chiral ligand or auxiliary in aldol reactions and other carbon-carbon bond-forming reactions has been explored, often after conversion into more complex structures like imidazolidinones to enhance steric directing effects and conformational rigidity. researchgate.net

Physicochemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

The following table summarizes key computed physicochemical properties for the (S)-enantiomer of this compound.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol | nih.gov |

| Molecular Formula | C₁₀H₁₅NO | nih.gov |

| Molecular Weight | 165.23 g/mol | nih.gov |

| CAS Number | 84773-29-5 | nih.gov |

| Topological Polar Surface Area | 32.3 Ų | nih.gov |

| Complexity | 110 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Properties

IUPAC Name |

2-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOOJFXCKIPSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylamino 3 Phenylpropan 1 Ol

Classical Approaches in the Preparation of 2-(Methylamino)-3-phenylpropan-1-ol

Traditional synthetic routes to this compound have historically relied on foundational organic reactions, including the reduction of carbonyl compounds, reductive amination pathways, and the cleavage of heterocyclic precursors.

Reduction of Precursor Carbonyl Compounds

A primary classical method for synthesizing this compound involves the reduction of a corresponding carbonyl compound. This strategy often utilizes a β-aminoketone precursor, which is then reduced to the desired amino alcohol. For instance, 3-(methylamino)-1-phenyl-2-propen-1-one can be synthesized and subsequently reduced to 3-methylamino-1-phenyl-1-propanol. google.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), often used in conjunction with acetic acid. google.com The reaction is typically carried out at reduced temperatures, such as 5-10°C, to control the reactivity. google.com

Another example involves the reduction of 3-methylamino-1-phenylpropan-1-one hydrochloride. This precursor can be effectively reduced using hydrogen gas in the presence of a Raney nickel catalyst. google.com This catalytic hydrogenation is typically performed under pressure (0.3–1.5 MPa) and at a temperature range of 25–80°C. google.com The use of Raney nickel has been shown to improve yield and reduce the formation of byproducts compared to other reducing agents like potassium borohydride. google.com

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| 3-(Methylamino)-1-phenyl-2-propen-1-one | Sodium Borohydride (NaBH₄) / Acetic Acid | 5-10°C | 3-Methylamino-1-phenyl-1-propanol | google.com |

| 3-Methylamino-1-phenylpropan-1-one hydrochloride | Raney Nickel / H₂ | 0.3–1.5 MPa, 25–80°C | 3-Methylamino-1-phenylpropan-1-ol | google.com |

Reductive Amination Pathways

Reductive amination offers a versatile and widely employed method for the synthesis of amines, including this compound. masterorganicchemistry.comyoutube.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. masterorganicchemistry.com A key advantage of this method is its ability to control the degree of alkylation, thus avoiding the common problem of over-alkylation seen in direct alkylation of amines. masterorganicchemistry.com

Various reducing agents can be employed in reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are milder than sodium borohydride and can selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com

A specific application of this pathway is the synthesis of N-methylphenylalaninol, a synonym for (S)-2-(methylamino)-3-phenylpropan-1-ol. nih.gov The process can start from a suitable ketone or aldehyde and methylamine (B109427), followed by reduction. The choice of starting materials and reaction conditions dictates the stereochemical outcome of the final product.

Ring-Opening Reactions of Heterocyclic Precursors

The synthesis of this compound can also be achieved through the ring-opening of heterocyclic precursors. This approach often provides good control over stereochemistry.

One such method involves the reductive ring-opening of isoxazolidine (B1194047) derivatives. For example, 2-methyl-5-phenylisoxazolidine (B1625252) can be subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under hydrogen pressure at an elevated temperature (e.g., 50°C) to yield N-methyl-3-phenyl-3-hydroxypropylamine. Another approach utilizes lithium aluminum hydride (LiAlH₄) to open a 2-methyl-3-phenylisoxazolidine-3-carbonitrile ring, which after refluxing and workup, produces 3-methylamino-3-phenylpropan-1-ol. nih.gov

Epoxides are another class of heterocyclic precursors used in this context. The asymmetric ring-opening of meso-epoxides with a nucleophile in the presence of a chiral catalyst can lead to the formation of enantiomerically enriched amino alcohols. google.com This method allows for the simultaneous establishment of two stereocenters. The reaction of epoxides with amines, known as aminolysis, can also be employed, although the regioselectivity can be influenced by the substituents on the epoxide ring. researchgate.net

| Heterocyclic Precursor | Reagent/Catalyst | Product | Reference |

| 2-Methyl-5-phenylisoxazolidine | 5% Pd/C, H₂ | N-Methyl-3-phenyl-3-hydroxypropylamine | |

| 2-Methyl-3-phenylisoxazolidine-3-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylamino-3-phenylpropan-1-ol | nih.gov |

| meso-Epoxide | Nucleophile, Chiral Catalyst | Enantiomerically enriched amino alcohol | google.com |

Modern and Stereoselective Synthesis of this compound

Contemporary synthetic efforts have focused on developing highly efficient and stereoselective methods for producing specific enantiomers of this compound, which are often the desired forms for various applications.

Asymmetric Catalysis in Carbonyl Reduction and Other Transformations

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including this compound. yale.edu Chiral catalysts are designed to create a chiral environment around the substrate, guiding the reaction to favor the formation of one enantiomer over the other.

One prominent strategy involves the use of chiral ligands in conjunction with metal catalysts for the reduction of prochiral ketones. For example, the reduction of a suitable β-aminoketone can be carried out using reducing agents like NaBH₄ or LiAlH₄ in the presence of chiral ligands to induce enantioselectivity. google.com Furthermore, enzymatic reductions using microbial dehydrogenases have been explored for the stereoselective synthesis of related compounds. google.com

Transition metal-catalyzed asymmetric hydrogenation is a highly effective and environmentally friendly method for the synthesis of optically active compounds. nih.gov This technique has been successfully applied to the synthesis of chiral amines and alcohols. Catalysts typically consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. nih.govmdpi.com

In the context of synthesizing precursors to this compound, the asymmetric hydrogenation of N-protected allylic amines has been demonstrated. For instance, iridium catalysts bearing P-stereogenic phosphinooxazoline ligands have shown excellent performance in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, achieving very high enantioselectivity. ub.edu Ruthenium catalysts modified with chiral bisphosphine ligands like PhTRAP have also proven effective in the asymmetric hydrogenation of substituted pyrroles, which can be precursors to chiral amino alcohols. nih.gov Nickel-catalyzed asymmetric hydrogenation of cinnamic acid esters using a BINAP ligand is another approach to generate chiral phenylalanine derivatives, which are structurally related to the target compound. rsc.org

The choice of metal, ligand, and reaction conditions (e.g., solvent, temperature, pressure) is crucial for achieving high enantioselectivity and conversion. ub.edu For example, in the iridium-catalyzed hydrogenation of N-Boc-2,3-diarylallyl amines, the solvent 2,2,2-trifluoroethanol (B45653) (TFE) was found to be optimal, providing complete conversion and high enantioselectivity. ub.edu

| Catalyst System | Substrate Type | Key Features | Reference |

| Iridium / P-stereogenic phosphinooxazoline | N-Boc-2,3-diarylallyl amines | High enantioselectivity, use of TFE as solvent | ub.edu |

| Ruthenium / PhTRAP | N-Boc-protected pyrroles | High enantioselectivity for substituted pyrroles | nih.gov |

| Nickel / R-BINAP | α-Benzamidocinnamic acid esters | High yields and enantioselectivity for methylsulfonyl-substituted phenylalanine precursors | rsc.org |

Organocatalytic Approaches (e.g., Oxazaborolidine, Spiroborate Ester Catalysts)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. Among these, oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) reagent, are particularly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org

The CBS catalyst, an organoboron compound, is typically generated from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and a boron source like methylboronic acid or trimethylboroxine. wikipedia.org In the synthesis of chiral amino alcohols, a common strategy involves the asymmetric reduction of an α-amino ketone precursor. For the synthesis of (S)-2-(methylamino)-3-phenylpropan-1-ol, a suitable precursor would be 2-(methylamino)-3-phenyl-1-propanone. The CBS catalyst, used in catalytic amounts (typically 2-10 mol%), directs the stereoselective addition of a hydride from a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex) to the carbonyl group, yielding the desired enantiomer of the alcohol with high enantiomeric excess. wikipedia.org The enantioselectivity of this reduction is a key advantage, often exceeding 90% ee. wikipedia.org

| Catalyst System | Precursor | Product | Key Features |

| (R)-2-Methyl-CBS-oxazaborolidine / Borane-THF | 2-(Methylamino)-3-phenyl-1-propanone | (S)-2-(Methylamino)-3-phenylpropan-1-ol | High enantioselectivity, mild reaction conditions. |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of chemical synthesis to create efficient and sustainable processes. nih.gov For the production of enantiomerically pure this compound, enzymes, particularly lipases, are often employed for kinetic resolution of a racemic mixture of the alcohol.

In a typical kinetic resolution process, a racemic mixture of this compound is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, a lipase (B570770) can catalyze the esterification of the (R)-enantiomer, allowing for the separation of the unreacted (S)-2-(methylamino)-3-phenylpropan-1-ol from its esterified counterpart. This method is highly effective in achieving high enantiomeric purity.

Furthermore, biocatalysis can be utilized in the industrial production of chiral alcohols through the asymmetric reduction of ketone precursors, offering a green alternative to chemical reducing agents. nih.gov

| Biocatalyst | Strategy | Substrate | Outcome |

| Lipase | Kinetic Resolution (Esterification) | Racemic this compound | Separation of enantiomers, yielding one in high enantiomeric purity. |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in asymmetric synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of compounds like this compound, chiral auxiliaries such as pseudoephedrine and its analogue, pseudoephenamine, have proven to be highly effective. nih.govharvard.edu These auxiliaries can be attached to a carboxylic acid to form an amide. The α-proton of the resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. nih.gov

A notable example closely related to the target compound involves the use of (S)-2-(dibenzylamino)-3-phenylpropanal as a chiral auxiliary. bris.ac.uk Nucleophilic addition to this aldehyde proceeds with high 1,2-stereocontrol. This strategy allows for the synthesis of chiral alcohols with high enantiomeric purity. bris.ac.uk

| Chiral Auxiliary | Reaction Type | Key Advantage |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, especially in the formation of quaternary carbon centers. nih.govharvard.edu |

| (S)-2-(Dibenzylamino)-3-phenylpropanal | Nucleophilic addition | High 1,2-stereocontrol, leading to enantiomerically pure alcohols. bris.ac.uk |

Tandem and One-Pot Synthetic Strategies for Efficiency

Tandem and one-pot reactions are designed to improve efficiency by combining multiple reaction steps into a single operational sequence, thereby reducing waste, saving time, and minimizing purification steps. A one-pot synthesis for 3-methylamino-1-phenylpropanol has been reported, which can be adapted for the synthesis of this compound. google.com

This process can involve a Mannich-type reaction between an appropriate ketone, formaldehyde, and methylamine hydrochloride to form the corresponding β-amino ketone. google.com This intermediate can then be reduced in the same pot to the desired amino alcohol. For example, a one-pot process starting from acetophenone (B1666503), paraformaldehyde, and methylamine hydrochloride in an autoclave can yield 3-methylamino-1-phenylpropan-1-ol after a sequence of reaction and subsequent reduction. google.com

| Starting Materials | Reaction Type | Solvent | Key Outcome |

| Methyl phenyl ketone, Paraformaldehyde, Methylamine hydrochloride | One-pot Mannich reaction and reduction | Ethanol or Isopropanol | Efficient synthesis of 3-methylamino-1-phenylpropanol. google.com |

Resolution-Racemization-Recycle Synthesis Techniques

Resolution-racemization-recycle (RRR) is a highly efficient process for obtaining a single enantiomer from a racemic mixture, theoretically allowing for a 100% yield. whiterose.ac.uktheeurekamoments.com This technique overcomes the 50% yield limitation of classical resolution by racemizing the undesired enantiomer in situ or in a separate step and recycling it back into the resolution process. whiterose.ac.ukresearchgate.net

The RRR strategy has been successfully applied in the synthesis of duloxetine, which involves the resolution of a racemic amino alcohol structurally similar to this compound. theeurekamoments.comresearchgate.net The process typically involves the formation of diastereomeric salts using a chiral resolving agent, such as (S)-mandelic acid or derivatives of tartaric acid. theeurekamoments.comnih.govgoogle.com One diastereomer precipitates from the solution and is collected, while the other remains in the mother liquor. theeurekamoments.com The undesired enantiomer in the mother liquor is then racemized, often by heating or by using a catalyst, and reintroduced into the resolution step. whiterose.ac.uk This cycle is repeated to maximize the yield of the desired enantiomer. researchgate.net

| Technique | Resolving Agent | Key Steps | Advantage |

| Resolution-Racemization-Recycle (RRR) | (S)-Mandelic acid, O,O'-dibenzoyltartaric acid, or O,O'-di-p-toluoyltartaric acid google.com | 1. Diastereomeric salt formation and precipitation. 2. Separation of the desired diastereomer. 3. Racemization of the undesired enantiomer from the mother liquor. 4. Recycling the racemized mixture. whiterose.ac.uktheeurekamoments.com | Overcomes the 50% yield limit of traditional resolution, leading to a theoretical yield of 100%. whiterose.ac.uk |

Stereochemical Aspects and Chiral Synthesis of 2 Methylamino 3 Phenylpropan 1 Ol

Enantiomerism and Diastereomerism in 2-(Methylamino)-3-phenylpropan-1-ol and Related Structures

This compound possesses two stereocenters, at the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the methylamino group (C2). Consequently, it can exist as four possible stereoisomers, which are pairs of enantiomers and diastereomers. masterorganicchemistry.comyoutube.com

Enantiomers are non-superimposable mirror images of each other. For this compound, the (1R, 2S) and (1S, 2R) isomers form one enantiomeric pair, while the (1R, 2R) and (1S, 2S) isomers form another. Enantiomers have identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. In this case, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For example, the (1R, 2S) isomer is a diastereomer of the (1R, 2R) and (1S, 2S) isomers. Diastereomers have different physical and chemical properties. masterorganicchemistry.comnih.gov

The specific spatial arrangement of the substituents at the chiral centers defines the relative and absolute configuration of each stereoisomer. For instance, pseudoephedrine is the (1S,2S) or (1R,2R) diastereomer of 2-(methylamino)-1-phenylpropan-1-ol, while ephedrine (B3423809) is the (1R,2S) or (1S,2R) diastereomer. thieme-connect.comimprobable.com The relationship between these stereoisomers is crucial in synthetic strategies, as the transformation of one diastereomer into another can be a key step. harvard.edu

Control of Stereoselectivity in Complex Synthetic Routes

Achieving the desired stereoisomer of this compound requires stereoselective synthetic methods that favor the formation of one stereoisomer over the others. wikipedia.org

Diastereoselective reactions are pivotal in creating the desired stereochemical arrangement. One common strategy involves the diastereoselective alkylation of pseudoephedrine amides. caltech.educaltech.eduacs.org In this approach, pseudoephedrine acts as a chiral auxiliary, directing the alkylation to occur from a specific face of the enolate, leading to a high diastereomeric excess of the product. caltech.eduacs.orgresearchgate.net The presence of lithium chloride is often crucial for achieving high diastereoselectivity in these alkylation reactions. acs.org

Another example is the diastereoselective synthesis of oxazolidines from ketones and pseudoephedrine or ephedrine. thieme-connect.com These reactions, often catalyzed by Lewis acids like scandium triflate, can proceed with high diastereoselectivity, providing a means to control the stereochemistry at one of the chiral centers. thieme-connect.com

Enantioselective reductions of prochiral ketones are a powerful tool for establishing the stereocenter bearing the hydroxyl group. Catalytic asymmetric transfer hydrogenation of α-ketoamines using ruthenium catalysts has been shown to be highly effective in producing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov

Biocatalytic approaches also offer a green and efficient route. For instance, a two-step biocatalytic process involving a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination using either an (S)- or (R)-selective amine transaminase, can yield nor(pseudo)ephedrine analogues with good diastereo- and enantiomeric excesses. researchgate.net Similarly, yeast-mediated transformation of benzaldehyde (B42025) can produce L-(-)-phenylacetylcarbinol, a key precursor for the synthesis of L-ephedrine and subsequently d-pseudoephedrine through reductive amination with methylamine (B109427). prepchem.com

Reductive amination of 1-phenyl-2-propanone with sodium cyanoborohydride is another method to introduce the amino group, although controlling the stereochemistry might require a chiral reducing agent or a chiral auxiliary. youtube.com

Methodologies for Isolation and Purification of Enantiomerically Pure Forms

Even with highly stereoselective reactions, the product is often a mixture of stereoisomers. Therefore, efficient methods for the separation and purification of the desired enantiomer are essential. wikipedia.org

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. For example, (S)-mandelic acid has been used to resolve racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol, a precursor to duloxetine. researchgate.net

Another approach is preferential crystallization , where a saturated solution of a racemic mixture is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. Different chiral columns and mobile phases can be optimized to achieve baseline separation of the enantiomers. mdpi.com

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

Asymmetric induction is the process by which a chiral entity in a reaction system influences the formation of a chiral product, leading to a preference for one enantiomer or diastereomer. wikipedia.org

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com Pseudoephedrine is a well-established and practical chiral auxiliary for asymmetric alkylation reactions. caltech.educaltech.eduacs.org It can be N-acylated to form amides, and the resulting enolates undergo highly diastereoselective alkylations. caltech.eduacs.org The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. caltech.edu Due to restrictions on pseudoephedrine, alternatives like pseudoephenamine have been developed and shown to be effective, sometimes providing even higher diastereoselectivities. harvard.edunih.gov

Chiral ligands are used in combination with metal catalysts to create a chiral environment around the reaction center. psu.edu This chiral catalytic complex then promotes the formation of one enantiomer over the other. For example, chiral phosphine (B1218219) ligands are used in rhodium-catalyzed asymmetric hydrogenation of β-secondary-amino ketones. researchgate.net Similarly, chiral lithium amides can be used for enantioselective deprotonation of prochiral ketones. psu.edu The choice of ligand is critical for achieving high enantioselectivity. nih.gov

The development of substrate-controlled asymmetric reactions, where the chirality of a starting material derived from the chiral pool (like amino acids) directs the formation of new stereocenters, is another powerful strategy. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 2 Methylamino 3 Phenylpropan 1 Ol

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group is a versatile functional group that can participate in both nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions

The hydroxyl group in alcohols is typically a poor leaving group. cas.cn To facilitate nucleophilic substitution, it often requires conversion into a better leaving group, such as a tosylate or by protonation in a strong acid. cas.cnlibretexts.org

One common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine. This transforms the hydroxyl group into a much better leaving group, which can then be readily displaced by a variety of nucleophiles. For instance, reaction with amines or halides can lead to the formation of substituted derivatives.

Alternatively, under strongly acidic conditions, the hydroxyl group can be protonated to form an alkyloxonium ion, -OH2+. libretexts.org This makes water the leaving group, which is significantly more stable than the hydroxide (B78521) ion. libretexts.org However, this method is often limited by the fact that many nucleophiles are deactivated by protonation in strong acids. libretexts.org

Recent advancements have explored direct dehydroxylation methods for nucleophilic substitution under milder conditions, avoiding the need for harsh reagents. cas.cn

Oxidation to Corresponding Carbonyl Compounds

The primary alcohol functional group in 2-(methylamino)-3-phenylpropan-1-ol can be oxidized to form the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation. Common reagents include those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or iodine (e.g., Dess-Martin periodinane). organic-chemistry.org

Catalytic methods using transition metals or other catalysts in the presence of a stoichiometric oxidant are also widely used. For example, systems involving copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have proven effective for the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org Another approach utilizes 2-iodylbenzenesulfonic acid, generated in situ, as a highly active catalyst for the oxidation of alcohols with Oxone. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial to selectively obtain the aldehyde without over-oxidation to the carboxylic acid. organic-chemistry.org

Reactivity of the Amino Functional Group

The secondary amino group (-NHCH3) in this compound is a key site for chemical modifications, including reduction and acid-base reactions.

Reductions Leading to Modified Amines

While the existing secondary amine is already in a reduced state, further modification can be achieved through various synthetic routes. For instance, related compounds can be synthesized and then reduced to yield modified amines. A common precursor is a ketone, which can be reduced to an alcohol. For example, the reduction of (S)-2-methyl-3-phenylpropanal using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride is a known method to produce the corresponding alcohol.

Acid-Base Reactions and Salt Formation

The secondary amine in this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. youtube.com This is a classic acid-base neutralization reaction. youtube.com The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid, resulting in the formation of a positively charged ammonium ion and the conjugate base of the acid. youtube.com

For example, reaction with hydrochloric acid (HCl) would yield 2-(methylammonio)-3-phenylpropan-1-ol chloride. These salt forms often exhibit different physical properties, such as increased water solubility, compared to the free base.

Transformations Involving the Phenyl Moiety

The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these reactions are influenced by the existing substituent on the ring. The alkylamino alcohol side chain is generally considered an ortho-, para-directing group, although its activating or deactivating strength can vary.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these transformations would depend on the desired product and the need to avoid side reactions with the other functional groups present in the molecule. For instance, strong oxidizing conditions used in some aromatic substitutions could potentially oxidize the alcohol or amine functionalities.

Advanced Chemical Transformations and Functionalization Strategies

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a secondary amine and a primary alcohol. These sites allow for a variety of advanced chemical transformations and functionalization strategies aimed at creating a diverse range of derivatives. Research in this area focuses on reactions such as oxidation of the alcohol, reduction of corresponding carbonyls, and modifications of the amino group, as well as cyclization reactions to form heterocyclic structures.

The strategic functionalization of this scaffold is crucial for the synthesis of new chemical entities. The interplay between the amino and alcohol groups can be exploited for stereoselective syntheses and the construction of complex molecular architectures.

Oxidation of the Alcohol Group

The primary alcohol in this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Similarly, isomeric structures with a secondary alcohol, such as 2-(methylamino)-1-phenylpropan-1-ol (ephedrine/pseudoephedrine), can be oxidized to the corresponding ketone, 2-methylamino-1-phenylpropan-1-one (ephedrone). researchgate.net This transformation is a key step in the synthesis of various derivatives. Common oxidizing agents for such transformations are often chosen for their selectivity to avoid side reactions with the amine group, which may require protection.

| Precursor | Oxidizing Agent | Product | Reference |

| Ephedrine (B3423809)/Pseudoephedrine | Potassium permanganate (B83412) (KMnO₄) | 2-Methylamino-1-phenylpropan-1-one | researchgate.net |

| (S)-2-Methyl-3-phenylpropan-1-ol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | (S)-2-Methyl-3-phenylpropan-1-one |

This table presents examples of oxidation reactions on compounds structurally related to this compound, illustrating common transformation strategies.

Reduction of Carbonyl Precursors

The synthesis of this compound and its isomers is often achieved through the reduction of a corresponding carbonyl compound. For instance, 3-methylamino-1-phenylpropan-1-ol can be synthesized via the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride (NaBH₄) in acetic acid. google.com Catalytic hydrogenation is another powerful method, where a precursor like 3-methylamino-1-phenylpropiophenone hydrochloride is reduced using a Raney nickel catalyst under hydrogen pressure to yield the corresponding amino alcohol. google.com The choice of reducing agent and catalyst is critical for controlling the stereochemistry of the final product, especially when chiral centers are formed during the reaction. researchgate.net

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 1-Phenyl-3-methylamino-1-propen-1-one | Sodium borohydride / Acetic acid | 3-Methylamino-1-phenyl-1-propanol | google.com |

| 3-Methylamino-1-phenylpropiophenone hydrochloride | Raney Nickel / H₂ | 3-Methylamino-1-phenylpropanol | google.com |

| 3-(Dimethylamino)-1-phenylpropan-1-one | Sodium borohydride (NaBH₄) | 3-(Dimethylamino)-1-phenylpropan-1-ol | rsc.org |

| 2-Methyl-3-phenylisoxazolidine-3-carbonitrile | Lithium aluminium hydride (LiAlH₄) | 3-Methylamino-3-phenylpropan-1-ol | nih.gov |

This table provides examples of reduction reactions to synthesize amino alcohols, including isomers and analogues of this compound.

Functionalization of the Amino Group

The secondary amine of this compound is a prime site for functionalization. Standard reactions include N-alkylation, N-acylation, and the formation of sulfonamides. These transformations can significantly alter the molecule's properties. For example, reaction with an acyl chloride or anhydride (B1165640) introduces an amide functional group, while reaction with a sulfonyl chloride yields a sulfonamide. These derivatizations are fundamental in combinatorial chemistry and the development of new compounds.

Formation of Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino and alcohol groups can react intramolecularly with a suitable electrophile to form, for example, oxazolidine (B1195125) rings. Conversely, heterocyclic precursors can be used to synthesize the amino alcohol itself. A notable example is the synthesis of 3-methylamino-3-phenylpropan-1-ol from 2-methyl-3-phenylisoxazolidine-3-carbonitrile by reductive cleavage of the N-O bond with lithium aluminium hydride. nih.govresearchgate.net This strategy highlights the use of ring-opening reactions of heterocyclic compounds as an advanced method for preparing functionalized amino alcohols.

Spectroscopic and Structural Characterization of 2 Methylamino 3 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(methylamino)-3-phenylpropan-1-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For the (S)-enantiomer, N-methyl-L-phenylalaninol, a representative spectrum in deuterochloroform (CDCl₃) shows distinct signals. rsc.org The five aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.16-7.33 ppm. The protons of the hydroxymethyl group (-CH₂OH) appear as two distinct signals, a doublet of doublets at δ 3.64 and δ 3.34 ppm, indicating they are diastereotopic due to the adjacent chiral center. A multiplet corresponding to three protons between δ 2.68-2.83 ppm integrates the methine proton (-CH) and the two benzylic protons (-PhCH₂). The N-methyl group (-NCH₃) gives a sharp singlet at δ 2.39 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for N-methyl-L-phenylalaninol shows a total of eight distinct signals, corresponding to the ten carbon atoms in the molecule (with the aromatic -CH carbons overlapping). rsc.org The quaternary aromatic carbon (Ar-C) appears at δ 138.7 ppm, while the aromatic methine carbons (Ar-CH) are observed between δ 126.4 and 129.3 ppm. The methine carbon of the amino alcohol backbone (-CH) and the hydroxymethyl carbon (-CH₂OH) are found at δ 62.1 ppm. The benzylic carbon (-PhCH₂) resonates at δ 37.5 ppm, and the N-methyl carbon gives a signal at δ 33.8 ppm. rsc.org

Table 1: NMR Spectroscopic Data for (S)-2-(Methylamino)-3-phenylpropan-1-ol in CDCl₃

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.33 - 7.16 (m, 5H) | Ar-H | 138.7 | Ar-C |

| 3.64 (dd, 1H) | -CH₂OH | 129.3, 129.2, 128.6 | Ar-CH |

| 3.34 (dd, 1H) | -CH₂OH | 126.4 | Ar-CH |

| 2.83 - 2.68 (m, 3H) | -CH, -PhCH₂ | 62.1 | -CH, -CH₂OH |

| 2.39 (s, 3H) | -NCH₃ | 37.5 | -PhCH₂ |

| 33.8 | -NCH₃ |

Data sourced from literature reports for N-methyl-L-phenylalaninol. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 165.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement; the monoisotopic mass is 165.115364102 Da.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 165 would be observed. Key fragmentation pathways include:

Benzylic cleavage: The most prominent fragmentation is often the cleavage of the C-C bond between the benzyl (B1604629) group and the chiral center, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is another common pathway. This can result in the formation of the N-methylaminomethylidene ion, [CH₂=NHCH₃]⁺, at m/z 44.

Loss of functional groups: Fragments corresponding to the loss of a water molecule ([M-H₂O]⁺) from the alcohol or the loss of the hydroxymethyl group ([M-CH₂OH]⁺) can also be observed.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Ion | Formula |

|---|---|---|

| 165 | Molecular Ion [M]⁺ | [C₁₀H₁₅NO]⁺ |

| 147 | Loss of water [M-H₂O]⁺ | [C₁₀H₁₃N]⁺ |

| 134 | Loss of hydroxymethyl [M-CH₂OH]⁺ | [C₉H₁₂N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 74 | [HOCH₂CH=NHCH₃]⁺ | [C₃H₈NO]⁺ |

| 44 | N-methylaminomethylidene ion | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine typically appears in the same region, often as a sharper peak superimposed on the broad O-H band.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a series of peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene (B1212753) groups occurs just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

Aromatic C=C Stretching: The presence of the phenyl ring is confirmed by characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol group gives rise to a strong band typically found in the 1050-1150 cm⁻¹ range.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3400 - 3300 (sharp) | N-H stretch | Secondary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1150 - 1050 | C-O stretch | Primary Alcohol |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds. Strong signals would be expected for the symmetric vibrations of the phenyl ring, such as the ring "breathing" mode, which appears as a sharp, intense peak near 1000 cm⁻¹. The C-C backbone stretching and C-H symmetric stretching vibrations would also be Raman active.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC-MS, HPTLC)

Chromatographic techniques are essential for verifying the purity and, for chiral molecules, the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method to assess the chemical purity of the compound. For determining the enantiomeric excess (ee), chiral HPLC is required. This involves using a stationary phase that is itself chiral, allowing for the separation of the (S) and (R) enantiomers into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for purity assessment, especially for identifying volatile impurities. To analyze the enantiomers by GC, the compound must first be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient method for qualitative purity checks and can be used to monitor the progress of a synthesis.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Were a crystal structure to be determined, it would provide invaluable insights into the following:

Molecular Conformation: The exact dihedral angles defining the shape of the propanol (B110389) backbone and the orientation of the phenyl and methylamino substituents would be established.

Intermolecular Interactions: The analysis would detail how individual molecules pack together in the crystal lattice.

A crystallographic analysis would reveal the intricate network of intermolecular forces that stabilize the crystal. For this compound, hydrogen bonding would be the dominant interaction. It is expected that the hydroxyl group (-OH) would act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), and the amine group (N-H) would donate to the oxygen atom of another molecule (N-H···O). This would create chains or more complex three-dimensional networks, significantly influencing the material's physical properties, such as its melting point. rsc.org

Computational Chemistry and Molecular Modeling of 2 Methylamino 3 Phenylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(methylamino)-3-phenylpropan-1-ol. Methods like Density Functional Theory (DFT) are frequently employed to determine its electronic structure and energetic profile. These calculations can predict key parameters such as the molecule's total energy, the spatial distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. A large gap generally signifies high kinetic stability, whereas a small gap suggests the molecule is more prone to chemical reactions. While specific DFT studies on the parent compound this compound are not extensively detailed in publicly available literature, the principles are well-established and routinely applied to its derivatives and analogs to guide synthesis and predict reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound can adopt numerous three-dimensional arrangements, or conformations. Conformational analysis, performed using computational methods, aims to identify the most stable, low-energy conformations of the molecule. This is crucial because the specific shape a molecule adopts often governs its biological activity and its role in chemical reactions.

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and bonds over time. These simulations provide a dynamic picture of the molecule's flexibility, showing how it might behave in different environments, such as in solution or when approaching a binding site on a protein. For chiral amino alcohols like N-Methyl-L-phenylalaninol, a key feature is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH) groups. This interaction can significantly restrict conformational freedom, locking the molecule into a more rigid, predictable geometry, which is a vital attribute for its successful application as a chiral auxiliary in asymmetric synthesis.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to verify experimental results and aid in structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these computed values with experimental spectra, chemists can confidently assign signals to specific atoms within the molecule, resolving potential ambiguities.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups, such as the characteristic O-H, N-H, and C-H vibrations in this compound.

Electronic Spectroscopy: Methods like Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. This provides insight into the molecule's chromophores and electronic makeup.

Elucidation of Reaction Mechanisms via Computational Approaches

Understanding how a reaction occurs step-by-step is a central goal of chemistry, and computational methods are exceptionally well-suited for this purpose. By modeling the entire reaction pathway, from reactants through transition states to products, researchers can gain a detailed mechanistic understanding. For reactions involving this compound, especially when it acts as a catalyst or chiral auxiliary, computational studies can map the potential energy surface. This allows for the identification of the most favorable reaction pathway by calculating the activation energies of competing routes, thereby explaining the observed reaction outcomes and product distributions.

In Silico Stereochemical Studies and Prediction of Stereoselectivity

In silico (computer-based) studies are particularly valuable for chiral molecules like this compound. A primary application is in understanding and predicting the stereoselectivity of reactions. When this molecule is used as a chiral auxiliary, its purpose is to direct a reaction to preferentially form one stereoisomer of the product over another.

Computational models of the reaction's transition states are constructed, incorporating the chiral auxiliary. By comparing the calculated energies of the different possible diastereomeric transition states, chemists can predict which pathway is energetically favored. The lower-energy transition state corresponds to the major stereoisomer that will be formed. These predictive capabilities are instrumental in the rational design of stereoselective synthetic methods, saving significant time and resources in the laboratory.

Advanced Applications in Organic Synthesis and Pharmaceutical Intermediates

2-(Methylamino)-3-phenylpropan-1-ol as a Versatile Chiral Building Block

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. this compound, with its defined stereochemistry, serves as a prime example of such a building block. As a chiral amino alcohol, it belongs to a class of compounds that are highly valued in organic synthesis.

The versatility of this compound stems from the presence of both a hydroxyl and a secondary amine functional group, which can be selectively modified. This allows for the construction of more complex molecules with specific three-dimensional arrangements. Its utility is demonstrated in its application as an intermediate in the synthesis of various complex organic molecules. The synthesis of this chiral building block can be achieved through methods such as the reductive ring opening of 2-methyl-5-phenylisoxazolidine (B1625252).

Table 1: Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol. nih.gov |

| Molecular Formula | C₁₀H₁₅NO. nih.gov |

| Molecular Weight | 165.23 g/mol. nih.gov |

| Boiling Point | 294.9±20.0 °C at 760 mmHg. sigmaaldrich.com |

| Melting Point | 68-70 °C. sigmaaldrich.com |

| CAS Number | 84773-29-5. nih.gov |

Intermediacy in the Synthesis of Specific Pharmaceutical Agents

The strategic importance of this compound is most evident in its role as a key intermediate in the synthesis of several widely used pharmaceutical agents.

This compound is a crucial intermediate in the synthesis of Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). psu.educhemicalbook.com Various synthetic routes to Fluoxetine utilize this compound. chemicalbook.comgoogle.com One common method involves the reduction of a propiophenone (B1677668) derivative to form the corresponding alcohol, which is then converted to this compound. This intermediate is subsequently reacted with 4-chlorobenzotrifluoride (B24415) to yield Fluoxetine. psu.edu Another approach describes the synthesis of 3-methylamino-1-phenylpropanol through the reduction of 3-methylamino-1-phenyl-2-propen-1-one with sodium borohydride (B1222165) and acetic acid, which is then converted to Fluoxetine hydrochloride. google.com

The (R)-enantiomer of N-methyl-3-hydroxy-3-phenylpropylamine, a synonym for (R)-2-(Methylamino)-3-phenylpropan-1-ol, is a key intermediate in the preparation of Atomoxetine. google.com Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). nih.gov The synthesis involves the etherification of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene (B1218778) to produce (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine). google.com

While a structurally similar compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, is a more commonly cited key intermediate for the synthesis of the serotonin-norepinephrine reuptake inhibitor Duloxetine, the broader class of γ-amino alcohols is central to its synthesis. u-tokyo.ac.jppsu.edu The synthesis of Duloxetine often involves the asymmetric reduction of a corresponding β-substituted ketone to an enantiomerically enriched γ-amino alcohol. psu.edu One patented method for synthesizing a Duloxetine intermediate, (S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propylamine, involves a multi-step process starting from thiophene (B33073) and succinic anhydride (B1165640). google.com

The utility of this compound and its derivatives extends to the synthesis of a variety of other biologically active compounds. nih.gov Its structural motif is found in many molecules designed to interact with biological systems. The ability to perform further chemical transformations on this intermediate allows for the creation of diverse molecular libraries for screening for various biological activities. nih.govresearchgate.net

Applications in the Synthesis of Fine Chemicals

Beyond its role in the pharmaceutical industry, this compound is utilized in the synthesis of various fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The chemical reactivity of this compound, including oxidation of the alcohol to a ketone or aldehyde and reduction of the amine, makes it a versatile starting material for a range of chemical products.

Function as an Initiator in Polymerization and Radical Reactions

Extensive literature review indicates a notable absence of direct research or documented applications of this compound as a primary initiator in radical polymerization or other radical-mediated reactions. The inherent chemical structure of the compound, featuring a secondary amine and a primary alcohol, does not possess the typical functionalities required for efficient radical generation under standard polymerization conditions. Molecules that function as radical initiators generally contain weak, labile bonds that can undergo homolytic cleavage upon thermal or photochemical induction to produce radical species.

However, from a theoretical standpoint, the functional groups present in this compound offer potential pathways for its modification into a bespoke initiator for specialized polymerization processes.

Hypothetical Modification for Radical Initiation:

The hydroxyl group of this compound could serve as a handle for chemical modification to introduce a radical-generating moiety. For instance, the alcohol could be esterified with a molecule containing a thermally labile group, such as an azo compound or a peroxide. This would create a new, larger molecule that incorporates the 2-(methylamino)-3-phenylpropyl structure and possesses the ability to initiate radical polymerization.

Another potential, though less direct, route could involve the secondary amine. While primary and secondary amines are generally not effective at initiating free radical polymerization due to unfavorable proton transfer, they can participate in redox initiation systems. researchgate.net In such a system, the amine could act as a reducing agent in conjunction with an oxidizing agent (like a peroxide) to generate radicals at lower temperatures than thermal decomposition would require.

Potential Role in Non-Radical Polymerization:

It is also worth noting that the hydroxyl and amino groups are reactive sites for other types of polymerization. For example, alcohols are common initiators for the ring-opening polymerization of cyclic esters like lactide and caprolactone. researchgate.netmdpi.com Similarly, amines can initiate the ring-opening polymerization of certain cyclic monomers. vot.pl While these are not radical reactions, they represent another avenue through which this molecule could theoretically be employed in polymer synthesis.

Due to the lack of specific research data on the use of this compound as a polymerization initiator, a data table of detailed research findings cannot be generated. The discussion above is based on established principles of polymer chemistry and is hypothetical in nature.

Comparative Analysis with Structural Analogs and Isomers

Positional Isomers and their Synthetic Divergence

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group on the carbon skeleton. thermofisher.com In the case of 2-(methylamino)-3-phenylpropan-1-ol, its key positional isomers involve the relocation of the methylamino and hydroxyl groups along the three-carbon propane (B168953) chain.

3-(Methylamino)-1-phenylpropan-1-ol (B195923) is a significant positional isomer and a key intermediate in the synthesis of pharmaceuticals like fluoxetine. The primary structural difference lies in the placement of the methylamino and hydroxyl groups. In this compound, the methylamino group is at the C2 position and the hydroxyl group at the C1 position, whereas in 3-(methylamino)-1-phenylpropan-1-ol, the hydroxyl group is at C1 and the methylamino group is at C3. nih.gov

This isomeric difference leads to distinct synthetic routes. The synthesis of 3-(methylamino)-1-phenylpropan-1-ol often starts from acetophenone (B1666503). google.com A common method involves a Claisen condensation of acetophenone with ethyl formate, followed by a reaction with methylamine (B109427) hydrochloride to form 3-(methylamino)-1-phenyl-2-propen-1-one. google.com This intermediate is then reduced, for example, using sodium borohydride (B1222165) in acetic acid, to yield 3-(methylamino)-1-phenylpropan-1-ol. google.com Another approach involves the reductive ring-opening of 2-methyl-5-phenylisoxazolidine (B1625252).

In contrast, the synthesis of this compound typically starts from L-phenylalaninol, which already contains the desired carbon skeleton and stereochemistry at the C2 position. sigmaaldrich.com

Table 1: Comparison of this compound and 3-(Methylamino)-1-phenylpropan-1-ol

| Feature | This compound | 3-(Methylamino)-1-phenylpropan-1-ol |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol nih.gov | 3-(methylamino)-1-phenylpropan-1-ol chemspider.com |

| CAS Number | 84773-29-5 nih.gov | 42142-52-9 |

| Molecular Formula | C₁₀H₁₅NO nih.gov | C₁₀H₁₅NO chemspider.com |

| Molecular Weight | 165.23 g/mol nih.gov | 165.23 g/mol chemspider.com |

| Functional Group Positions | C1: Hydroxyl, C2: Methylamino | C1: Phenyl, C3: Methylamino |

| Common Starting Materials | L-Phenylalaninol sigmaaldrich.com | Acetophenone google.com |

| Key Synthetic Intermediate For | Research purposes | Fluoxetine |

Ephedrine (B3423809) and pseudoephedrine are diastereomers of 2-(methylamino)-1-phenylpropan-1-ol and are well-known for their physiological effects. nih.govnih.gov They are positional isomers of this compound, with the key difference being the location of the phenyl group. In ephedrine and pseudoephedrine, the phenyl group is attached to the same carbon as the hydroxyl group (C1), whereas in this compound, the phenyl group is part of a benzyl (B1604629) group attached to C3. nih.govnih.gov

The synthesis of ephedrine and pseudoephedrine has been extensively studied. A common industrial method involves the fermentation of glucose by yeast in the presence of benzaldehyde (B42025) to produce (R)-phenylacetylcarbinol (PAC). nih.govresearchgate.net This intermediate is then reductively aminated with methylamine to yield the final products. vu.edu.au Another synthetic route involves a Friedel-Crafts reaction between 2-chloropropionyl chloride and benzene (B151609) to produce 2-chloro-1-phenyl-1-propanone, which is then reacted with methylamine. google.com The oxidation of ephedrine and pseudoephedrine with potassium permanganate (B83412) can yield 2-methylamino-1-phenylpropan-1-one, also known as ephedrone. ojp.gov

The synthetic pathways for ephedrine and pseudoephedrine are markedly different from that of this compound, primarily due to the different arrangement of the phenyl, methyl, and hydroxyl groups on the propane backbone.

Table 2: Comparison of this compound with Ephedrine/Pseudoephedrine

| Feature | This compound | 2-(Methylamino)-1-phenylpropan-1-ol (Ephedrine/Pseudoephedrine) |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol nih.gov | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine) unc.edu |

| CAS Number | 84773-29-5 sigmaaldrich.com | 90-81-3 (Racephedrine) stenutz.eu |

| Molecular Formula | C₁₀H₁₅NO sigmaaldrich.com | C₁₀H₁₅NO sigmaaldrich.com |

| Molecular Weight | 165.23 g/mol sigmaaldrich.com | 165.24 g/mol stenutz.eu |

| Position of Phenyl Group | Attached to C3 (as a benzyl group) nih.gov | Attached to C1 nih.gov |

| Stereochemistry | Typically synthesized as a single enantiomer (e.g., S-configuration) nih.gov | Exists as diastereomers (Ephedrine and Pseudoephedrine) with two chiral centers nih.gov |

| Common Synthetic Route | Reduction of N-protected L-phenylalaninol sigmaaldrich.com | Fermentation-based synthesis via (R)-phenylacetylcarbinol (PAC) nih.govresearchgate.net |

Analogs with Variations in the Amino Functional Group (e.g., Primary Amino Analogs)

A key analog of this compound is its primary amine counterpart, 2-amino-3-phenylpropan-1-ol (B95927), also known as L-phenylalaninol. sigmaaldrich.commatrix-fine-chemicals.com This compound lacks the methyl group on the nitrogen atom, resulting in a primary amine instead of a secondary amine.

The synthesis of 2-amino-3-phenylpropan-1-ol can be achieved through the reduction of the corresponding nitro alcohol, (E)-2-nitro-3-phenylprop-2-en-1-ol, which is derived from nitrostyrene (B7858105) and formaldehyde. rasayanjournal.co.in This reduction can be carried out using iron in acetic acid. rasayanjournal.co.in L-Phenylalaninol is also commercially available and serves as a common starting material for the synthesis of its N-methylated derivative, this compound. sigmaaldrich.com

The primary amine of L-phenylalaninol is generally more reactive than the secondary amine in this compound. This increased reactivity is significant in synthetic chemistry, as primary amines can more readily undergo a wider range of reactions, such as diazotization and reactions with a broader array of electrophiles.

Table 3: Comparison of this compound and its Primary Amino Analog

| Feature | This compound | 2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol) |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol nih.gov | (2S)-2-amino-3-phenylpropan-1-ol sigmaaldrich.com |

| CAS Number | 84773-29-5 sigmaaldrich.com | 3182-95-4 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅NO sigmaaldrich.com | C₉H₁₃NO sigmaaldrich.com |

| Molecular Weight | 165.23 g/mol sigmaaldrich.com | 151.21 g/mol sigmaaldrich.com |

| Amino Group | Secondary (Methylamino) | Primary (Amino) |

| Reactivity of Amino Group | Less nucleophilic | More nucleophilic |

| Synthetic Relationship | Can be synthesized from L-phenylalaninol | Precursor to this compound |

Impact of Stereochemistry on Synthetic Accessibility and Derivative Utility

Stereochemistry plays a crucial role in the synthesis and utility of this compound and its analogs. The presence of chiral centers dictates the three-dimensional arrangement of atoms, which can significantly influence the compound's interaction with other chiral molecules, a key consideration in pharmaceutical applications.

The synthesis of optically active 3-amino-1-phenylpropanol derivatives, for instance, often employs asymmetric reduction of a ketone precursor using a chiral catalyst. google.com The enantiomeric excess of the product is a critical measure of the success of such a synthesis. Similarly, the synthesis of duloxetine, which contains a thiophene (B33073) analog of the phenylpropanolamine core, relies on the resolution of a racemic mixture to obtain the desired enantiomer. researchgate.netgoogle.com

For this compound, its stereochemistry is typically derived from the starting material, L-phenylalaninol, which is obtained from the natural amino acid L-phenylalanine. This provides a straightforward route to the enantiomerically pure (S)-isomer. nih.govsigmaaldrich.com The defined stereochemistry is essential for its use as a chiral auxiliary or in the synthesis of stereochemically pure target molecules.

The different stereoisomers of 2-(methylamino)-1-phenylpropan-1-ol (ephedrine and pseudoephedrine) illustrate the profound impact of stereochemistry. Despite having the same connectivity, their different spatial arrangements of the hydroxyl and methylamino groups lead to distinct pharmacological properties. nih.gov

Structural Differences and their Implications for Chemical Reactivity and Synthetic Routes

The structural variations between this compound and its isomers and analogs have significant implications for their chemical reactivity and the synthetic strategies employed for their preparation.

The position of the hydroxyl and amino groups influences the likelihood of intramolecular reactions. For example, the relative positions of these groups can affect the ease of cyclization reactions. The nature of the amino group (primary vs. secondary) also dictates its nucleophilicity and the types of derivatives that can be readily formed.

The presence and position of the phenyl group are also critical. In ephedrine and pseudoephedrine, the phenyl group is adjacent to the hydroxyl group, which can influence the acidity of the hydroxyl proton and the reactivity of the benzylic carbon. In this compound, the phenyl group is further removed from the hydroxyl group, resulting in a chemical environment more akin to a primary alcohol.

These structural nuances necessitate different synthetic approaches. As discussed, the synthesis of 3-(methylamino)-1-phenylpropan-1-ol often involves the construction of the carbon skeleton from acetophenone, while the synthesis of this compound can leverage the pre-existing chiral framework of L-phenylalaninol. The synthesis of ephedrine and pseudoephedrine highlights yet another distinct strategy, utilizing a biocatalytic step to set one of the chiral centers.

Future Research Directions and Emerging Methodologies for 2 Methylamino 3 Phenylpropan 1 Ol

The scientific community continues to explore innovative approaches for the synthesis and analysis of 2-(methylamino)-3-phenylpropan-1-ol, commonly known as pseudoephedrine. Future research is geared towards enhancing efficiency, sustainability, and the functional applications of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-(Methylamino)-3-phenylpropan-1-ol, and what are their limitations?

Traditional methods often involve multi-step processes, such as reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Limitations include low enantiomeric excess (ee) in non-chiral environments and the need for harsh reagents (e.g., CrO₃ for oxidation), which may degrade sensitive functional groups. For example, resolving racemic mixtures requires additional chiral resolution steps, increasing complexity .

Q. What spectroscopic and crystallographic techniques are standard for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts around δ 2.3–3.1 ppm indicating methylamino groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL and OLEX2 refine crystal structures, resolving bond angles and stereochemistry. For example, SHELXL’s robust algorithms handle twinning or disordered atoms in challenging datasets .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes:

- Oxidation : The alcohol group oxidizes to ketones using KMnO₄ or CrO₃.

- Reduction : Catalytic hydrogenation reduces the amine to secondary derivatives.

- Substitution : The methylamino group participates in nucleophilic substitutions with alkyl halides to form quaternary ammonium salts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Chiral Catalysts : Use Ru-BINAP complexes or enzymatic catalysis (e.g., ketoreductases) to direct stereochemistry during reduction steps.

- Analytical Validation : Monitor ee via chiral HPLC with cellulose-based columns or capillary electrophoresis. For example, achieving >98% ee requires iterative optimization of reaction temperature and solvent polarity .

Q. How can discrepancies between NMR and mass spectrometry data be resolved during structural confirmation?

- Purity Checks : Use preparative HPLC to isolate impurities; ESI-MS/MS identifies adducts or isotopic clusters.

- Complementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., OH stretch at ~3300 cm⁻¹). Cross-validate with X-ray data to resolve ambiguities in proton assignments .

Q. What strategies address crystallographic data contradictions, such as twinning or disordered atoms, in structural refinement?

- Data Reprocessing : Reintegrate diffraction data using OLEX2’s dual-space algorithms to model disorder.

- Validation Tools : SHELXL’s TWIN/BASF commands refine twinned crystals, while PLATON checks for missed symmetry. For example, correcting a 180° twin law can improve R-factor convergence from >0.1 to <0.05 .

Q. How do solvent polarity and temperature influence the compound’s stability during reaction optimization?

- Polar Protic Solvents : Methanol or water stabilizes intermediates via hydrogen bonding but may hydrolyze labile groups.

- Low-Temperature Control : Reactions at –20°C suppress side reactions (e.g., over-oxidation). Kinetic studies using stopped-flow NMR can map degradation pathways .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing contradictory biological activity data across assays?

- Dose-Response Modeling : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to compare potency variations.

- Meta-Analysis : Apply Fisher’s exact test to identify assay-specific outliers, adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .

Q. How can computational tools predict viable synthetic pathways for novel derivatives of this compound?

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases. For example, a one-step reductive amination pathway might prioritize cost and yield .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

- Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress in real time.

- DoE Optimization : Use response surface methodology (RSM) to balance variables like catalyst loading and stirring rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products